

3-(Benzylxy)-5-bromopyridin-2-amine chemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-(Benzylxy)-5-bromopyridin-2-amine

Cat. No.: B1286677

[Get Quote](#)

An In-depth Technical Guide to **3-(Benzylxy)-5-bromopyridin-2-amine**

Overview

3-(Benzylxy)-5-bromopyridin-2-amine is a substituted pyridine derivative that serves as a crucial and versatile building block in synthetic organic chemistry. Its unique trifunctional structure, featuring an amino group, a bromo substituent, and a benzylxy moiety, makes it a valuable precursor for the synthesis of complex heterocyclic compounds. The strategic placement of these functional groups allows for a wide range of chemical transformations, positioning it as a key intermediate in the development of novel pharmaceutical agents and functional materials. This document provides a comprehensive overview of its chemical properties, spectroscopic data, synthesis, reactivity, and applications, with a focus on its utility in medicinal chemistry.

Chemical and Physical Properties

The fundamental properties of **3-(Benzylxy)-5-bromopyridin-2-amine** are summarized below. These identifiers and physical characteristics are essential for laboratory handling, reaction setup, and analytical characterization.

Property	Value	Reference(s)
IUPAC Name	5-bromo-3-(phenylmethoxy)pyridin-2-amine	[1]
CAS Number	754230-78-9	[1] [2]
PubChem CID	20626554	[1]
Molecular Formula	C ₁₂ H ₁₁ BrN ₂ O	[1] [2]
Molecular Weight	279.13 g/mol	[1] [2]
Appearance	Expected to be a solid at room temperature.	
Boiling Point	376.7°C at 760 mmHg	[2]
Melting Point	Data not available in cited literature.	
Solubility	Expected to be soluble in organic solvents like DMSO, methanol, dichloromethane; poorly soluble in water.	
Topological Polar Surface Area	48.1 Å ²	[1]

Spectroscopic Data

Detailed spectroscopic information is critical for the identification and quality control of **3-(Benzylxy)-5-bromopyridin-2-amine**. While full spectra are available from commercial suppliers, the expected characteristic signals are outlined below based on the compound's structure.[\[2\]](#)[\[3\]](#)

Spectroscopy	Characteristic Signals
¹ H NMR	<ul style="list-style-type: none">- ~7.5-7.3 ppm (m, 5H): Aromatic protons of the phenyl ring.- ~7.6 ppm (d, 1H) & ~7.0 ppm (d, 1H): Two aromatic protons on the pyridine ring.- ~5.1 ppm (s, 2H): Methylene protons of the benzyloxy group (-O-CH₂-Ph).- ~5.5-6.0 ppm (br s, 2H): Protons of the primary amine (-NH₂), which may be broad and exchangeable with D₂O.
¹³ C NMR	<ul style="list-style-type: none">- ~150-155 ppm: Carbon bearing the benzyloxy group (C3).- ~145-150 ppm: Carbon bearing the amino group (C2).- ~137 ppm: Quaternary carbon of the phenyl ring attached to the methylene group.- ~127-129 ppm: Carbons of the phenyl ring.- ~125 ppm & ~115 ppm: Carbons of the pyridine ring.- ~105-110 ppm: Carbon bearing the bromo group (C5).- ~70 ppm: Methylene carbon of the benzyloxy group (-O-CH₂-Ph).
IR Spectroscopy	<ul style="list-style-type: none">- 3450-3300 cm⁻¹: Two bands characteristic of a primary amine N-H stretch.^[4]- 3100-3000 cm⁻¹: Aromatic C-H stretch.- 1620-1580 cm⁻¹: N-H bending vibration.^[4]- 1580-1450 cm⁻¹: C=C and C=N stretching of the aromatic rings.- 1250-1200 cm⁻¹: Aryl-O (ether) C-O stretch.- 1335-1250 cm⁻¹: Aromatic C-N stretch.^[4]
Mass Spec.	<ul style="list-style-type: none">- m/z ~278 & ~280: Molecular ion peaks (M⁺, M+2) exhibiting a characteristic ~1:1 isotopic pattern due to the presence of one bromine atom.

Synthesis and Reactivity

Reactivity Profile

3-(BenzylOxy)-5-bromopyridin-2-amine is a trifunctional molecule with several sites of reactivity:

- **Bromo Substituent (-Br):** The bromine atom at the C-5 position is the primary site for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Buchwald-Hartwig amination. This allows for the introduction of a wide variety of carbon- and heteroatom-based substituents to build molecular complexity.^[5]
- **Amino Group (-NH₂):** The primary amine at the C-2 position is nucleophilic and can undergo reactions such as acylation, alkylation, diazotization, and condensation to form fused heterocyclic systems (e.g., imidazopyridines).
- **BenzylOxy Group (-OCH₂Ph):** This group is relatively stable but can be cleaved under hydrogenolysis conditions (e.g., H₂, Pd/C) to reveal a hydroxyl group, providing another point for functionalization.

General Synthesis Pathway

While multiple synthetic routes exist for substituted pyridines, a common strategy to access **3-(BenzylOxy)-5-bromopyridin-2-amine** involves the benzylation of the corresponding pyridinol. This protects the hydroxyl group and sets the stage for further modifications.

Caption: General workflow for the synthesis of the title compound.

Experimental Protocol: Synthesis via Williamson Ether Synthesis

This protocol describes the preparation of **3-(BenzylOxy)-5-bromopyridin-2-amine** from 2-amino-5-bromopyridin-3-ol.

Materials:

- 2-amino-5-bromopyridin-3-ol (1.0 eq)
- Anhydrous potassium carbonate (K₂CO₃) (2.0 eq)
- Benzyl bromide (BnBr) (1.2 eq)

- Anhydrous N,N-Dimethylformamide (DMF)
- Ethyl acetate (EtOAc)
- Brine (saturated NaCl solution)
- Deionized water
- Anhydrous magnesium sulfate (MgSO_4)
- Round-bottom flask, magnetic stirrer, condenser, and nitrogen atmosphere setup

Procedure:

- To a dry round-bottom flask under a nitrogen atmosphere, add 2-amino-5-bromopyridin-3-ol (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
- Add anhydrous DMF to the flask to create a stirrable suspension (approx. 0.2 M concentration).
- Stir the mixture at room temperature for 15 minutes.
- Add benzyl bromide (1.2 eq) dropwise to the suspension.
- Heat the reaction mixture to 60-70°C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.

Workup and Purification:

- Pour the reaction mixture into a separatory funnel containing deionized water.
- Extract the aqueous layer three times with ethyl acetate.
- Combine the organic layers and wash twice with deionized water, followed by one wash with brine to remove residual DMF.

- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
- Purify the resulting crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield **3-(BenzylOxy)-5-bromopyridin-2-amine** as a pure product.

Applications in Drug Discovery and Medicinal Chemistry

The structural motifs within **3-(BenzylOxy)-5-bromopyridin-2-amine** make it a highly valuable scaffold for generating libraries of compounds for drug discovery. The pyridine core is a common feature in many FDA-approved drugs, and the available functional handles allow for systematic Structure-Activity Relationship (SAR) studies.

- **Scaffold for Bioactive Molecules:** This compound serves as a precursor to more complex heterocyclic systems. For instance, an isomer, 4-(benzylOxy)-5-bromopyridin-3-amine, is a key intermediate for synthesizing 7-deazahypoxanthine analogues, which have shown potential as a new class of antitubulin agents for cancer therapy.^[5] These agents have demonstrated nanomolar potency against various cancer cell lines.^[5]
- **Cross-Coupling Hub:** The bromo group at C-5 is readily exploited in palladium-catalyzed cross-coupling reactions to append various aromatic, heteroaromatic, or aliphatic groups, which is a cornerstone of modern medicinal chemistry for exploring chemical space.

Structure-Function Relationships

[Click to download full resolution via product page](#)

Caption: Relationship between the compound's functional groups and its synthetic utility.

Safety and Handling

3-(BenzylOxy)-5-bromopyridin-2-amine is intended for research and development use only.

While specific toxicity data is not available, related brominated aromatic amines should be handled with care.

- **Handling:** Use standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
- **Storage:** Store in a tightly sealed container in a cool, dry place, away from incompatible materials. Recommended storage conditions are 2-8°C, protected from light.[2]
- **Hazards:** Based on related compounds like 3-bromo-5-phenylmethoxypyridine, potential hazards may include being harmful if swallowed, causing skin and serious eye irritation, and causing respiratory irritation.[6]

Conclusion

3-(BenzylOxy)-5-bromopyridin-2-amine is a high-value synthetic intermediate with significant potential in the field of drug discovery. Its well-defined reactive sites allow for predictable and versatile chemical transformations, enabling the efficient construction of complex molecular architectures. The data and protocols presented in this guide offer a technical foundation for researchers and scientists looking to incorporate this valuable building block into their synthetic programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

1. 3-(BenzylOxy)-5-bromopyridin-2-amine | C₁₂H₁₁BrN₂O | CID 20626554 - PubChem [pubchem.ncbi.nlm.nih.gov]
2. 754230-78-9 | 3-(BenzylOxy)-5-bromopyridin-2-amine - Moldb [moldb.com]
3. 2-Amino-5-bromo-3-benzloxyypyridine(754230-78-9) 1H NMR [m.chemicalbook.com]

- 4. orgchemboulder.com [orgchemboulder.com]
- 5. 4-(Benzyl)oxy-5-bromopyridin-3-amine | Benchchem [benchchem.com]
- 6. 3-(Benzyl)oxy-5-bromopyridine | C12H10BrNO | CID 15389198 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [3-(Benzyl)oxy-5-bromopyridin-2-amine chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1286677#3-benzyl-oxo-5-bromopyridin-2-amine-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com